N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Description
N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine derivative featuring a tropane-like scaffold with an allyl group attached to the nitrogen atom and a benzyl substituent at the 8-position of the azabicyclo[3.2.1]octane core .
Properties
Molecular Formula |
C17H24N2 |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
8-benzyl-N-prop-2-enyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C17H24N2/c1-2-10-18-15-11-16-8-9-17(12-15)19(16)13-14-6-4-3-5-7-14/h2-7,15-18H,1,8-13H2 |
InChI Key |
GNRGSHHPSHTUCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1CC2CCC(C1)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo structure. The allyl and benzyl groups are then introduced through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while reduction could produce alkanes or amines .
Scientific Research Applications
N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is a chemical compound with a bicyclic structure that incorporates a nitrogen atom within its ring system. It has a molecular formula of and a molecular weight of approximately 256.39 g/mol . The presence of an allyl group attached to the nitrogen atom gives it unique reactivity and potential biological activities. This compound is part of the 8-azabicyclo[3.2.1]octane derivatives, a class known for its importance in medicinal chemistry and pharmacology.
Potential Applications
This compound has potential applications in several fields:
- Medicinal Chemistry : It serves as an intermediate in synthesizing various pharmaceuticals.
- Pharmacology : It is used in studying neurotransmitter receptor interactions.
- Materials Science : It can be a component in developing new materials with specific properties.
Research Focus
Studies involving this compound focus on its interactions with various biological targets:
- Receptor Binding : It is studied for its affinity and activity at different neurotransmitter receptors.
- Structure-Activity Relationship : Researchers investigate how structural modifications affect its biological activity and therapeutic potential.
These studies are essential for understanding how modifications to the structure affect biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The azabicyclo[3.2.1]octane scaffold serves as a versatile platform for medicinal chemistry. Below is a detailed comparison of N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine with structurally related compounds:
Structural Modifications and Key Features
Pharmacological and Physicochemical Properties
- Steric Effects : Bulkier substituents (e.g., benzyl, phenylethyl) may hinder receptor binding compared to smaller groups (methyl), as seen in SAR studies of tropane derivatives .
- Salt Forms : Dihydrochloride salts (e.g., 8-methyl derivative) improve solubility for in vivo applications, whereas free bases (e.g., allyl-benzyl analog) are more suitable for organic synthesis .
Research Findings
- Neuroprotective Potential: Tropane analogs with aromatic substituents exhibit cholinesterase inhibition, a mechanism relevant to Alzheimer’s disease .
- Market Trends : The 8-methyl dihydrochloride derivative is commercially available for antipsychotic drug development, indicating industrial interest in this scaffold .
Biological Activity
N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 256.39 g/mol. The structure features a bicyclic framework with an allyl and benzyl substituent, which may play crucial roles in its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The presence of the azabicyclo structure suggests potential interactions with muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurological disorders.
Pharmacological Studies
Several studies have explored the pharmacological properties of related compounds, providing insights into their potential therapeutic applications:
- Neuroprotective Effects : Compounds structurally related to this compound have demonstrated neuroprotective effects in animal models of neurodegenerative diseases, suggesting potential use in treating conditions like Alzheimer’s disease.
- Antidepressant Activity : Research has shown that certain derivatives exhibit antidepressant-like effects in behavioral models, indicating a possible role in the modulation of mood disorders.
- Antinociceptive Properties : Some studies report that compounds with similar structures possess antinociceptive properties, making them candidates for pain management therapies.
Study 1: Neuroprotective Effects
A study conducted on a related compound demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage in vitro. The compound reduced apoptosis markers and enhanced cell viability by modulating antioxidant enzyme activity.
Study 2: Antidepressant Activity
In a randomized controlled trial involving animal models, a derivative of this compound was administered over four weeks. Results indicated a marked decrease in depressive-like behaviors compared to the control group, correlating with increased serotonin levels.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via radical cyclization using n-tributyltin hydride and AIBN in toluene, which achieves excellent diastereocontrol (>99%) . Intermediate precursors, such as N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride, are critical for introducing substituents like benzyl or allyl groups via alkylation or nucleophilic substitution .
Q. What analytical techniques confirm the structure and purity of this compound?
Key methods include:
Q. How are allyl and benzyl groups introduced onto the azabicyclo framework?
The allyl group is typically added via alkylation of a secondary amine intermediate, while the benzyl group is introduced through reductive amination or nucleophilic substitution using benzyl halides. For example, N-allylation can be achieved using allyl bromide in the presence of a base like KCO .
Q. What in vitro assays are suitable for initial biological activity screening?
- Radioligand binding assays to evaluate affinity for serotonin or dopamine receptors, leveraging structural similarities to BIMU compounds .
- Functional assays (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist activity .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling efficient reaction design. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to reduce development time . Machine learning models can further prioritize reaction conditions (e.g., solvent, catalyst) using historical data .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Comparative SAR studies : Systematically vary substituents (e.g., replacing benzyl with para-nitrophenyl) to isolate pharmacophore contributions .
- Molecular docking : Identify binding mode discrepancies using X-ray crystallography or homology models of target receptors .
- Statistical meta-analysis : Account for experimental variability (e.g., assay protocols, cell lines) .
Q. How is diastereocontrol achieved during bicyclic amine synthesis?
- Solvent and temperature effects : Non-polar solvents (toluene) and low temperatures favor kinetically controlled pathways.
- Chiral auxiliaries : Temporarily introduce stereochemical guidance, as seen in the synthesis of endo-3-amine derivatives .
- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru or Ir complexes) for enantioselective cyclization .
Q. What methodologies enhance stability during long-term storage of azabicyclo derivatives?
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways.
- Stabilizer screening : Add antioxidants (e.g., BHT) or buffer systems (pH 4–6) to mitigate hydrolysis .
- Real-time stability monitoring : Use UPLC-MS to track degradation products under controlled storage conditions (2–8°C) .
Q. How can SAR studies improve selectivity for specific receptor subtypes?
- Substituent scanning : Replace the benzyl group with bioisosteres (e.g., pyridinyl or thiophene) to modulate lipophilicity and hydrogen bonding .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical spatial and electronic features .
Data Contradiction Analysis
Q. How should researchers address conflicting data in receptor binding assays?
- Validate assay conditions : Ensure consistent protein concentrations, buffer ionic strength, and incubation times.
- Orthogonal assays : Confirm results using alternative methods (e.g., SPR instead of radioligand binding) .
- Control compounds : Include known agonists/antagonists (e.g., atropine for muscarinic receptors) to benchmark activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
